MDGCEL

Cancer Metastasis Breast Cancer WNT5A Agonist

MDGCEL is the unmodified Met-Asp-Gly-Cys-Glu-Leu hexapeptide core (Wnt5a residues 317–322) used exclusively as a synthetic precursor for N-terminal derivation into the clinical-stage agonist Foxy-5 or the antagonist Box5. Researchers developing custom Wnt pathway modulators should procure this base sequence for in-house formylation or Boc-protection. Note: the naked peptide lacks intrinsic bioactivity and is not a functional tool. Choose this core only when synthesizing your own N-modified analogs.

Molecular Formula C25H42N6O11S2
Molecular Weight 666.8 g/mol
Cat. No. B10830416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDGCEL
Molecular FormulaC25H42N6O11S2
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)N
InChIInChI=1S/C25H42N6O11S2/c1-12(2)8-16(25(41)42)31-23(39)14(4-5-19(33)34)29-24(40)17(11-43)28-18(32)10-27-22(38)15(9-20(35)36)30-21(37)13(26)6-7-44-3/h12-17,43H,4-11,26H2,1-3H3,(H,27,38)(H,28,32)(H,29,40)(H,30,37)(H,31,39)(H,33,34)(H,35,36)(H,41,42)/t13-,14-,15-,16-,17-/m0/s1
InChIKeyLDLUXCDRSTVFKO-WOYTXXSLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDGCEL (WNT5A Peptide) Procurement and Differentiation Guide for Oncology and Stem Cell Research


MDGCEL (Met-Asp-Gly-Cys-Glu-Leu) is a hexapeptide derived from the WNT5A protein sequence, specifically corresponding to Wnt-5a residues 317–322 [1]. It serves as the core amino acid backbone for two structurally distinct, commercially available WNT5A pathway modulators: the N-formylated derivative Foxy-5 (formyl-MDGCEL) and the N-butyloxycarbonyl-protected derivative Box5 (Boc-MDGCEL) [1]. While both compounds share the identical MDGCEL sequence, their distinct N-terminal modifications confer opposing pharmacological activities and divergent physicochemical properties, making the choice of base sequence and derivative critical for experimental design [2].

Why Generic WNT5A Peptide Substitution Fails: The Critical Role of N-Terminal Modification in MDGCEL Derivatives


The core MDGCEL hexapeptide sequence lacks intrinsic biological activity and is not used as a standalone research tool; its utility is realized exclusively through specific N-terminal modifications that dictate receptor engagement and downstream signaling outcomes. Substituting the N-formylated Foxy-5 derivative (a WNT5A agonist that triggers Ca²⁺ signaling without affecting β-catenin activation) with the N-Boc-protected Box5 derivative (a WNT5A antagonist that inhibits Ca²⁺ release) will invert the experimental outcome and invalidate study conclusions [1][2]. Furthermore, the unmodified MDGCEL peptide is not commercially offered as a functional tool, and its use would not recapitulate the documented in vivo anti-metastatic efficacy (70–90% reduction in metastasis) demonstrated only with the formyl-MDGCEL derivative Foxy-5 [3].

Quantitative Differentiation of MDGCEL-Based WNT5A Modulators: Foxy-5 vs. Box5


In Vivo Metastasis Inhibition: Foxy-5 (Formyl-MDGCEL) Achieves 70–90% Reduction in Breast Cancer Metastasis, a Benchmark Unmatched by Box5

In an orthotopic 4T1 mouse breast cancer model, intraperitoneal administration of the formyl-MDGCEL derivative Foxy-5 inhibited metastasis of inoculated tumor cells from the mammary fat pad to the lungs and liver by 70% to 90% compared to vehicle-treated controls [1]. In contrast, the Boc-MDGCEL derivative Box5 has no reported in vivo metastasis efficacy data, with preclinical studies limited to in vitro migration and invasion assays [2].

Cancer Metastasis Breast Cancer WNT5A Agonist

Calcium Signaling Modulation: Opposing Functional Profiles Between Formyl-MDGCEL (Agonist) and Boc-MDGCEL (Antagonist)

Foxy-5 (formyl-MDGCEL) triggers cytosolic free calcium signaling without affecting β-catenin activation, functioning as a WNT5A agonist [1]. In contrast, Box5 (Boc-MDGCEL) inhibits WNT5A-induced intracellular Ca²⁺ signaling by >70% at a concentration of 100 μM in A2058 melanoma cells, acting as a potent WNT5A antagonist [2]. This functional opposition arises solely from the N-terminal modification of the identical MDGCEL core sequence.

Calcium Signaling Non-canonical WNT Pathway Melanoma

Aqueous Solubility and Formulation Flexibility: Boc-MDGCEL (Box5) Exhibits 4-Fold Higher Water Solubility than Formyl-MDGCEL (Foxy-5)

Commercially available Foxy-5 (formyl-MDGCEL) is soluble to 1 mg/mL in PBS (pH 7.4) . In comparison, Box5 (Boc-MDGCEL) is soluble in water at 4 mg/mL and in DMSO at 50 mg/mL [1]. This 4-fold higher aqueous solubility of Box5 may reduce the need for organic co-solvents in certain in vitro assay formats.

Peptide Formulation Solubility In Vitro Assay

Clinical Development Stage: Foxy-5 (Formyl-MDGCEL) is the Only MDGCEL Derivative with Completed Phase I and Ongoing Phase II Trials

Foxy-5 (formyl-MDGCEL) has completed Phase I dose-escalation studies (NCT02020291, NCT02655952) and is currently under investigation in a Phase II trial (NCT03883802) as neo-adjuvant therapy in resected colon cancer patients [1][2]. In contrast, Box5 (Boc-MDGCEL) has no registered clinical trials and remains a preclinical research tool [3].

Clinical Translation Anti-metastatic Therapy Colorectal Cancer

Recommended Application Scenarios for MDGCEL-Derived WNT5A Modulators Based on Quantitative Evidence


Foxy-5 (Formyl-MDGCEL) for In Vivo Breast Cancer Metastasis Studies Requiring Validated Anti-Metastatic Efficacy

Investigators employing orthotopic 4T1 mouse models of breast cancer should prioritize Foxy-5 due to its documented 70–90% inhibition of metastasis to the lungs and liver, providing a peer-reviewed benchmark for anti-metastatic efficacy [1]. This evidence supports its use as a positive control or therapeutic intervention in studies targeting tumor cell motility and metastatic dissemination.

Box5 (Boc-MDGCEL) for In Vitro Melanoma Invasion and Ca²⁺ Signaling Studies Requiring Selective WNT5A Antagonism

For researchers investigating the role of non-canonical WNT5A/Ca²⁺ signaling in melanoma cell migration and invasion, Box5 is the appropriate tool, as it selectively inhibits WNT5A-induced Ca²⁺ release by >70% without affecting GPCR-mediated calcium fluxes [2]. Its 4-fold higher aqueous solubility (4 mg/mL) also facilitates higher working concentrations without DMSO.

Foxy-5 (Formyl-MDGCEL) for Translational Oncology Programs Requiring Clinical-Stage WNT5A Pathway Modulation

Academic and industry translational programs with a focus on colorectal, prostate, or breast cancer should select Foxy-5, the only MDGCEL derivative with completed Phase I and ongoing Phase II clinical trials [3][4]. This clinical validation supports its use in IND-enabling studies and combination therapy investigations.

Box5 (Boc-MDGCEL) for Specificity Control Experiments Requiring a Structurally Similar but Functionally Opposing WNT5A Peptide

In experiments designed to confirm that observed effects are specifically mediated by WNT5A agonism rather than off-target peptide interactions, Box5 serves as an ideal negative control. Its identical MDGCEL core sequence with only an N-terminal Boc modification ensures that any differential activity is attributable to the specific N-terminal functional group and not to the peptide backbone itself [2].

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